2-Amino-4-phenyl-6-(propylsulfanyl)pyridine-3,5-dicarbonitrile
Description
Properties
IUPAC Name |
2-amino-4-phenyl-6-propylsulfanylpyridine-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4S/c1-2-8-21-16-13(10-18)14(11-6-4-3-5-7-11)12(9-17)15(19)20-16/h3-7H,2,8H2,1H3,(H2,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAPYHWWJAORQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-phenyl-6-(propylsulfanyl)pyridine-3,5-dicarbonitrile typically involves a multi-component reaction. One common method is the condensation of aldehydes, malononitrile, and thiols in the presence of a base or a Lewis acid. For example, the use of triethylamine, 1,8-diazabicyclo[5.4.0]undec-7-ene, or piperidine as bases, and ZnCl2 or silica nanoparticles as Lewis acids, has been reported to yield good results .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction is typically carried out in aqueous ethanol, and the catalyst can be recycled and reused, making the process more environmentally friendly .
Chemical Reactions Analysis
Table 1: Representative Synthetic Conditions
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Triethylamine | Ethanol | Reflux | 17–49 | |
| l-Arginine | Water | Reflux | 81–96 | |
| Betaine | Methanol | Reflux | 90–96 |
Key steps include:
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Imine formation between aldehydes and malononitrile.
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Thiol addition to generate intermediate thioethers.
Sulfanyl Group Modifications
The propylsulfanyl (-S-C₃H₇) group undergoes nucleophilic substitution or oxidation :
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Alkylation : Reaction with alkyl halides forms extended thioethers.
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Oxidation : H₂O₂ or other oxidants convert -S- to sulfoxide (-SO-) or sulfone (-SO₂-) .
Amino and Cyano Group Reactivity
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Amino group : Participates in Schiff base formation with aldehydes or ketones.
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Cyano groups : Serve as electrophilic sites for nucleophilic additions (e.g., hydrolysis to amides or carboxylic acids) .
Derivatization for Bioactive Compounds
The compound’s scaffold is used to synthesize derivatives with enhanced biological activity:
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Anti-cancer agents : Substituents at the 4-phenyl and 6-sulfanyl positions influence cytotoxicity. For example, derivative 5o (with a 3,4-dimethoxyphenyl group) showed potent activity against glioblastoma cells .
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Adenosine receptor ligands : Modifying the sulfanyl chain and phenyl ring alters receptor affinity and efficacy .
Table 2: Bioactivity of Select Derivatives
| Derivative | Modification | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| 5o | 3,4-Dimethoxyphenyl | 0.8 μM (glioblastoma) | |
| 8 | 3-Fluorophenyl | 24 nM (A₁ receptor) |
Analytical Characterization
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NMR : ¹H NMR signals for aromatic protons appear at δ 7.3–8.0 ppm, while NH₂ protons resonate as broad singlets near δ 7.9 ppm .
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FT-IR : Stretching vibrations for -CN (~2200 cm⁻¹) and -NH₂ (~3400 cm⁻¹) confirm functional groups .
Challenges and Optimizations
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise as an antimicrobial and anti-inflammatory agent.
Mechanism of Action
The mechanism by which 2-amino-4-phenyl-6-(propylsulfanyl)pyridine-3,5-dicarbonitrile exerts its effects is primarily through its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of treating conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The biological and physicochemical properties of these compounds are highly dependent on substituents at C4 (aryl group) and C6 (thioether or other groups). Key analogs include:
Key Trends:
- C6 Thioether Groups: Phenylthio (S-Ph): Enhances planarity and π-π stacking, improving cytotoxicity (e.g., CDK2 inhibition) . Heterocyclic thioethers (e.g., imidazolyl): Enable receptor-specific interactions (e.g., adenosine A2B receptor agonism) .
C4 Aryl Groups :
Cytotoxicity and Anticancer Potential:
- CDK2 Inhibition : Derivatives with phenylthio groups (e.g., 4a) show strong docking affinity for CDK2, a key regulator of cell cycle progression .
- Selectivity : Propylsulfanyl analogs may offer balanced solubility and target affinity compared to bulkier substituents.
Receptor Modulation:
- Adenosine Receptors: Imidazolylmethylthio derivatives (e.g., ) exhibit nanomolar efficacy at hA2B receptors, making them candidates for inflammatory and cancer therapies.
Corrosion Inhibition:
Methoxyphenyl-substituted analogs demonstrate near-complete inhibition of metal corrosion in acidic environments, linked to their electron-rich aromatic systems .
Biological Activity
2-Amino-4-phenyl-6-(propylsulfanyl)pyridine-3,5-dicarbonitrile is a member of the pyridine derivative family, which has garnered attention for its potential biological activities. This compound, characterized by its unique structure, exhibits various pharmacological properties that may be beneficial in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 302.37 g/mol. Its structure includes a pyridine ring substituted with amino, phenyl, and propylsulfanyl groups, along with two cyano groups at positions 3 and 5.
Biological Activities
Recent studies highlight several biological activities associated with this compound:
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Antimicrobial Activity :
- Derivatives of related pyridine compounds have shown significant antimicrobial properties against various bacterial strains. For instance, compounds with similar scaffolds demonstrated activity against Escherichia coli and Staphylococcus aureus with minimal inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .
- Anti-inflammatory Effects :
- Neuroprotective Potential :
Synthesis and Derivatives
The synthesis of 2-amino-4-phenyl-6-(propylsulfanyl)pyridine derivatives typically involves multi-component reactions (MCRs). These methods allow for the efficient construction of complex structures from simpler reagents, enhancing the diversity of potential derivatives that can be synthesized for biological testing .
| Compound | Synthesis Method | Biological Activity |
|---|---|---|
| This compound | Multi-component reaction | Antimicrobial, anti-inflammatory |
| Related pyridine derivatives | Pseudo-four-component reaction | Neuroprotective effects |
Case Studies
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Antimicrobial Efficacy Study :
A study evaluated the antimicrobial activity of several pyridine derivatives, including those similar to 2-amino-4-phenyl-6-(propylsulfanyl)pyridine. Results indicated that certain modifications could enhance activity against resistant bacterial strains . -
Neuroinflammation Model :
In vitro assays demonstrated that compounds derived from the pyridine scaffold inhibited the production of pro-inflammatory cytokines in microglial cells, suggesting their potential as neuroprotective agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-amino-4-phenyl-6-(propylsulfanyl)pyridine-3,5-dicarbonitrile?
- Methodology : The compound is typically synthesized via multicomponent reactions. A common approach involves reacting aldehydes, malononitrile, and thiophenol derivatives under solvent-free conditions using magnetic catalysts like Fe₃O₄@CoII-Schiff base complexes. For example, Fe₃O₄@CoII (macrocyclic ligand) enables efficient one-pot synthesis with yields >75% under optimized conditions . Alternative methods include sequential bromination, cyanation, and amination of pyridine precursors, with reaction parameters (e.g., catalysts, temperature) critical for controlling regioselectivity .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Analytical Workflow :
- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., aromatic protons at δ 7.4–7.6 ppm, amino protons at δ 7.2 ppm) and distinguish between thioether and cyano groups .
- IR Spectroscopy : Absorptions at ~2225 cm (C≡N stretch) and ~1623 cm (C=N) validate functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 263.3 for CHN) confirm molecular weight .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
